1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride
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Overview
Description
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C2H3FN4O2S It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Scientific Research Applications
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,2,3,4-tetrazole-5-thiol
- 5-methyl-1H-tetrazole
- 1-methyl-5-mercapto-1,2,3,4-tetrazole
Uniqueness
This functional group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological contexts .
Properties
IUPAC Name |
1-methyltetrazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLVSVPZDKQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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